molecular formula C23H18N4O4 B11554525 N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11554525
M. Wt: 414.4 g/mol
InChI Key: LQNAMQNSTSJOFX-UHFFFAOYSA-N
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Description

N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methoxy, nitro, and phenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-5-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with 1,3-diphenyl-1H-pyrazole-4-carboxylic acid chloride under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring and phenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

  • N-(3-methoxy-5-nitrophenyl)-2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetamide
  • N-(3-methoxy-5-nitrophenyl)methanamine

Comparison: N-(3-methoxy-5-nitrophenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

N-(3-methoxy-5-nitrophenyl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H18N4O4/c1-31-20-13-17(12-19(14-20)27(29)30)24-23(28)21-15-26(18-10-6-3-7-11-18)25-22(21)16-8-4-2-5-9-16/h2-15H,1H3,(H,24,28)

InChI Key

LQNAMQNSTSJOFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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